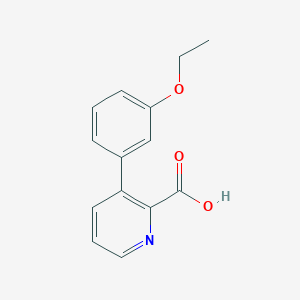

3-(3-Ethoxyphenyl)picolinic acid

Description

Significance of Pyridinecarboxylic Acid Scaffolds in Chemical Research

Pyridinecarboxylic acid scaffolds, which include isomers like picolinic acid, nicotinic acid, and isonicotinic acid, are fundamental building blocks in the development of a wide array of functional molecules. nih.gov The presence of the nitrogen atom in the aromatic ring and the carboxylic acid group imparts unique electronic properties and the capacity for diverse chemical modifications. nih.govresearchgate.net This structural motif is prevalent in numerous FDA-approved pharmaceuticals, highlighting its importance in drug discovery. nih.govnih.gov The ability of the pyridine (B92270) ring to be substituted at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing its interaction with biological targets. nih.govresearchgate.net

Academic Context and Research Interests in Picolinic Acid Analogues

Picolinic acid, or pyridine-2-carboxylic acid, is a natural metabolite of the amino acid tryptophan. drugbank.comwikipedia.org Its derivatives have garnered considerable attention for their wide-ranging biological effects, including neuroprotective, immunological, and anti-proliferative properties. nih.govebi.ac.uk A key feature of picolinic acid and its analogues is their ability to act as chelating agents for various metal ions, a property that is integral to many of their biological functions. wikipedia.orgnih.govepa.gov Research into picolinic acid analogues is driven by the quest for novel therapeutic agents, with studies exploring their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govpensoft.net The synthesis of new derivatives and the investigation of their structure-activity relationships are active areas of academic and industrial research. nih.govpensoft.net

Positioning of 3-(3-Ethoxyphenyl)picolinic Acid within Current Research Paradigms

This compound is a specific analogue of picolinic acid where a 3-ethoxyphenyl group is attached to the 3-position of the pyridine ring. This substitution pattern places it within the broader class of arylated picolinic acids. The introduction of the ethoxyphenyl group significantly modifies the lipophilicity and steric bulk of the parent picolinic acid molecule, potentially influencing its biological activity and pharmacokinetic properties. While extensive research exists on picolinic acid derivatives as a class, the specific focus on this compound appears to be more niche, likely situated within discovery-phase research programs in medicinal chemistry or materials science.

Overview of Major Research Areas Explored for the Chemical Compound

Based on the structural features of this compound, the primary areas of research interest are likely to be in medicinal chemistry and synthetic methodology development. The compound serves as a scaffold for the creation of more complex molecules with potential therapeutic applications. Investigations would typically involve its synthesis, characterization, and subsequent evaluation in biological assays to determine its potential as a lead compound for drug discovery. The ethoxyphenyl moiety could be explored for its role in binding to specific biological targets, and the picolinic acid core provides a handle for further chemical modification.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research. A summary of its key identifiers and computed properties is provided below.

| Property | Value |

|---|---|

| Molecular Formula | C14H13NO3 |

| Molecular Weight | 243.26 g/mol |

| Canonical SMILES | CCOC1=CC=CC(=C1)C2=NC=CC=C2C(=O)O |

| InChI Key | Unavailable |

| CAS Number | Unavailable |

Synthesis and Characterization

The synthesis of this compound would typically involve cross-coupling reactions, a common strategy for forming carbon-carbon bonds between aromatic rings. A plausible synthetic route would be a Suzuki or Negishi coupling between a halogenated picolinic acid derivative (e.g., 3-bromopicolinic acid) and a corresponding ethoxyphenylboronic acid or organozinc reagent.

Following synthesis, characterization is essential to confirm the identity and purity of the compound. Standard analytical techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the structure by identifying the chemical environment of each proton and carbon atom.

Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the ether (C-O stretch).

Potential Research Applications

Given its structure, this compound could be investigated in several research contexts:

Medicinal Chemistry: As a fragment or lead compound in drug discovery programs targeting enzymes or receptors where the ethoxyphenyl and picolinic acid moieties can form specific interactions. The picolinic acid scaffold is known to be a part of various bioactive molecules. nih.govresearchgate.net

Coordination Chemistry: The picolinic acid moiety is an excellent bidentate chelating ligand for a variety of metal ions. nih.govwikipedia.org The synthesis of metal complexes with this compound could lead to new catalysts or materials with interesting magnetic or optical properties.

Materials Science: The aromatic nature of the compound suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after further functionalization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-ethoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-11-6-3-5-10(9-11)12-7-4-8-15-13(12)14(16)17/h3-9H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEULLOCFIYEMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-(3-Ethoxyphenyl)picolinic Acid

The synthesis of this compound is typically achieved through multi-step pathways that involve the initial construction of a substituted pyridine (B92270) ring, followed by the introduction or modification of the carboxylic acid functionality. A common and effective strategy involves the coupling of a pre-functionalized pyridine derivative with a suitably substituted benzene ring, followed by the conversion of a nitrile group to a carboxylic acid.

Multi-Step Synthesis Pathways

A prevalent synthetic route commences with a halogenated picolinonitrile, such as 3-bromo-2-cyanopyridine or 3-chloro-2-cyanopyridine. This starting material serves as a scaffold onto which the 3-ethoxyphenyl group is introduced via a cross-coupling reaction. The resulting 3-(3-ethoxyphenyl)picolinonitrile is a key intermediate that is then subjected to hydrolysis to yield the final picolinic acid product.

This two-step approach offers a reliable method for the synthesis of this compound and related 3-aryl picolinic acids. The availability of a variety of substituted halopyridines and arylboronic acids or organozinc reagents makes this a versatile strategy.

Key Reaction Steps and Reaction Conditions

The success of the multi-step synthesis hinges on the efficiency of two critical transformations: the carbon-carbon bond formation via cross-coupling and the subsequent hydrolysis of the nitrile.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are instrumental in forming the biaryl linkage.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a halopyridine with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of the 3-(3-ethoxyphenyl)picolinonitrile intermediate, 3-bromo-2-cyanopyridine would be reacted with 3-ethoxyphenylboronic acid. The reaction conditions often employ a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a phosphine ligand, and a base such as sodium carbonate or potassium phosphate. The choice of solvent can range from toluene to aqueous mixtures of ethers like 1,4-dioxane. nih.govnih.govlibretexts.org

Negishi Coupling: An alternative approach is the Negishi coupling, which utilizes an organozinc reagent. organic-chemistry.org In this case, 3-chloro-2-cyanopyridine could be coupled with (3-ethoxyphenyl)zinc chloride. This reaction is also catalyzed by a palladium or nickel complex. wikipedia.org Organozinc reagents are known for their high reactivity and functional group tolerance. units.it

| Parameter | Condition | Reference |

|---|---|---|

| Halopyridine | 3-Bromo-2-cyanopyridine | nih.govillinois.edu |

| Boronic Acid | 3-Ethoxyphenylboronic acid | illinois.edu |

| Catalyst | Pd(PPh3)4 or Pd(OAc)2/Phosphine Ligand | nih.govnih.gov |

| Base | K2CO3, Na2CO3, or K3PO4 | nih.govnih.gov |

| Solvent | Toluene, 1,4-Dioxane/Water | nih.govnih.gov |

| Temperature | 80-120 °C | nih.govnih.gov |

Nitrile Hydrolysis: The final step in this synthetic sequence is the hydrolysis of the 2-cyano group of the picolinonitrile intermediate to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. google.com

Basic Hydrolysis: Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution at elevated temperatures is a common method. chemicalbook.comacs.org The reaction proceeds via the formation of a carboxylate salt, which is then neutralized with acid to afford the picolinic acid.

Acidic Hydrolysis: Alternatively, strong acids like sulfuric acid or hydrochloric acid can be used to hydrolyze the nitrile. This method directly yields the picolinic acid.

| Condition | Reagents and Parameters | Reference |

|---|---|---|

| Basic Hydrolysis | NaOH or KOH, H2O/Ethanol, Reflux | chemicalbook.comacs.org |

| Acidic Hydrolysis | H2SO4 or HCl, H2O, Heat | nih.gov |

Development of Novel Synthetic Strategies

In addition to the established routes, ongoing research focuses on developing more efficient, sustainable, and versatile methods for the synthesis of picolinic acid derivatives, including this compound. These novel strategies often leverage advances in catalysis and reaction technology.

Catalyst-Mediated Coupling Reactions

While Suzuki and Negishi couplings are well-established, other catalyst-mediated reactions are being explored for the synthesis of 3-aryl picolinic acids.

Ullmann Coupling: The Ullmann reaction, a classical copper-catalyzed coupling of aryl halides, has seen a resurgence with the development of new ligand systems that allow for milder reaction conditions. nih.govwikipedia.org This reaction could potentially be applied to the synthesis of this compound, for instance, by coupling a 3-halopicolinic acid derivative with 3-ethoxyphenol or its corresponding aryl halide. The use of ligands such as picolinic amides can enhance the efficiency of these couplings. researchgate.net

Palladium-Catalyzed Cross-Coupling of Carboxylic Acid Derivatives: Recent advancements have demonstrated the utility of palladium catalysis in the cross-coupling of carboxylic acid derivatives, such as 2-pyridyl esters, with various coupling partners. rsc.org This approach offers an alternative to the use of organometallic reagents. The development of palladium catalysts for the cross-coupling of aryl mesylates also provides a valuable alternative to aryl halides. rsc.org

Heterogeneous Catalysis in Picolinic Acid Derivative Synthesis

The use of heterogeneous catalysts in organic synthesis is a rapidly growing field, driven by the advantages of catalyst recyclability and simplified product purification. In the context of picolinic acid synthesis, heterogeneous catalysts are being investigated for various transformations.

Vanadium-titanium oxide catalysts have been shown to be effective for the heterogeneous catalytic oxidation of 2-picoline to picolinic acid. researchgate.net While not directly applied to the synthesis of this compound, this methodology highlights the potential for developing heterogeneous catalytic systems for the selective oxidation of substituted picolines. Furthermore, metal-organic frameworks (MOFs) are emerging as versatile heterogeneous catalysts for a range of organic reactions, including the synthesis of picolinate and picolinic acid derivatives. researchgate.netmdpi.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis has gained significant attention for its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. This technology has been successfully applied to various steps in the synthesis of pyridine derivatives.

Microwave irradiation has been shown to be highly effective in accelerating palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling. nih.govnih.govdurham.ac.uk The synthesis of 3-arylpyridines can be achieved rapidly and efficiently using microwave heating. researchgate.net This approach could significantly shorten the reaction times for the key C-C bond-forming step in the synthesis of this compound. The use of specialized catalysts, such as pyridine-pyrazole/Pd(II) species, in aqueous media under microwave irradiation further enhances the green credentials of this methodology. nih.gov

Chemical Derivatization and Scaffold Functionalization

The functionalization of the this compound scaffold can be approached through several synthetic routes, primarily targeting the carboxylic acid group and the pyridine ring. These modifications allow for the systematic alteration of the molecule's physicochemical properties.

Synthesis of Analogues for Structure-Activity Relationship Studies

A primary strategy for exploring the biological potential of a lead compound is the synthesis of analogues for Structure-Activity Relationship (SAR) studies. For this compound, the carboxylic acid moiety is a prime target for derivatization, most commonly through the formation of amides. The synthesis of N-substituted picolinamides can be achieved by reacting the picolinic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents or by activating the carboxylic acid.

For instance, a general approach involves the reaction of a picolinic acid with an amine in the presence of a coupling agent like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). Another established method is the conversion of the picolinic acid to an N-nitro-picolinamide intermediate, which can then react with various amines, such as aniline or morpholine, to yield the corresponding amide derivatives. This method is particularly effective for generating a library of analogues with varied substituents on the amide nitrogen.

Below is a table summarizing various amine substrates that can be used to generate diverse picolinamide (B142947) analogues, based on established methods for similar picolinic acids.

| Amine Substrate | Resulting Amide Derivative Class | Representative Reagents |

| Alkylamines (e.g., methylamine, n-butylamine) | N-Alkyl-picolinamides | HATU, DIPEA |

| Cycloalkylamines (e.g., cyclohexylamine) | N-Cycloalkyl-picolinamides | N-nitro-picolinamide intermediate |

| Arylamines (e.g., aniline, p-anisidine) | N-Aryl-picolinamides | N-nitro-picolinamide intermediate |

| Heterocyclic amines (e.g., morpholine, piperidine) | N-Heterocyclyl-picolinamides | N-nitro-picolinamide intermediate |

This table illustrates the types of analogues that could be synthesized from this compound for SAR studies.

Introduction of Diverse Substituents for Structural Exploration

To further explore the chemical space around the this compound scaffold, diverse substituents can be introduced onto the pyridine ring. This is often accomplished by starting with a halogenated picolinic acid precursor, which can then undergo various cross-coupling reactions.

Modern synthetic chemistry offers powerful tools for C-C and C-N bond formation. For example, the Sonogashira coupling reaction allows for the introduction of alkynyl groups onto the pyridine core. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a halo-pyridine with a terminal alkyne. This method can be used to append substituted phenylacetylene moieties, thereby extending the molecular structure.

Another powerful technique is the decarboxylative cross-coupling reaction. nih.govfao.org This method allows for the arylation of the pyridine ring at the 2-position, directly replacing the carboxylic acid group with an aryl or heteroaryl substituent. rsc.org Such reactions are typically catalyzed by a combination of copper and palladium complexes and provide an efficient route to 2,3-disubstituted pyridine derivatives. nih.govfao.org This transformation fundamentally alters the core structure, offering a distinct vector for structural exploration.

The table below outlines potential strategies for introducing substituents onto the picolinic acid scaffold.

| Reaction Type | Position of Functionalization | Reagents & Catalysts | Type of Substituent Introduced |

| Sonogashira Coupling | Pyridine Ring (requires halo-precursor) | (Ph₃P)₂PdCl₂, CuI, Amine base | Alkynyl, Arylalkynyl |

| Suzuki-Miyaura Coupling | Pyridine Ring (requires halo-precursor) | Palladium catalyst, Base | Aryl, Heteroaryl |

| Decarboxylative Cross-Coupling | C2-position (replaces -COOH) | Cu₂O, Palladium catalyst, Ligand | Aryl, Heteroaryl |

This table presents established cross-coupling methods that could be applied to functionalize the this compound scaffold or its precursors.

Preparation of Advanced Intermediates for Complex Molecule Construction

Picolinic acid derivatives frequently serve as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The structural motifs within this compound can be incorporated as a key building block in a larger synthetic sequence.

Patents in the field of medicinal chemistry describe processes where substituted picolinic acids are used to construct complex pyridine derivatives intended for the treatment of respiratory disorders. In these multi-step syntheses, the picolinic acid core undergoes a series of transformations. For example, a bromo-picolinic acid derivative can first be converted to a primary amine via a copper-catalyzed reaction with ammonia. Subsequently, the carboxylic acid group is coupled with a complex amine fragment to form the final amide product. The use of a picolinic acid intermediate in such processes can streamline the synthesis by avoiding the need for extensive use of protecting groups.

The following table illustrates a representative synthetic sequence where a picolinic acid derivative is used as an advanced intermediate.

| Starting Intermediate | Reaction Step | Reagents | Resulting Intermediate/Product | Purpose of Transformation |

| 3-Bromo-picolinic acid derivative | Amination | Copper catalyst, Aqueous ammonia | 3-Amino-picolinic acid derivative | Introduction of a key amino group |

| 3-Amino-picolinic acid derivative | Amide Coupling | HATU, DIPEA, Complex amine | Final complex amide product | Construction of the target molecule |

This table outlines a synthetic pathway where a functionalized picolinic acid serves as a key intermediate for building a complex molecular target.

Advanced Spectroscopic and Analytical Research Techniques

Elucidation of Molecular Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multidimensional NMR for Complex Structure Confirmation

For more complex molecules or to resolve ambiguities from one-dimensional spectra, multidimensional NMR techniques are invaluable. These experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal correlations between different nuclei.

COSY experiments identify protons that are coupled to each other, helping to establish the connectivity of proton networks within the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure.

The application of these techniques to 3-(3-Ethoxyphenyl)picolinic acid would definitively confirm the assigned structure by piecing together the fragments identified in the 1D spectra.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org This is a critical step in confirming the identity of a newly synthesized compound. For this compound (C₁₄H₁₃NO₃), the exact mass can be calculated and compared to the experimentally determined value.

Calculated and Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Calculated Monoisotopic Mass | 243.08954 u |

| Hypothetical Observed Mass [M+H]⁺ | 244.0968 u |

Note: The observed mass is hypothetical and would be determined experimentally.

Matrix-Assisted Laser Desorption/Ionization (MALDI) for Macromolecular Interaction Studies

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry, allowing the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. nih.gov In MALDI, the analyte is mixed with a matrix material. nih.gov Picolinic acid and its derivatives, such as 3-hydroxypicolinic acid, are commonly used as matrices, particularly for the analysis of nucleic acids. ebi.ac.uknih.govwikipedia.org

While there is no specific evidence of this compound being used to study macromolecular interactions, its structural similarity to known MALDI matrices suggests potential applications in this area. It could theoretically be investigated as a matrix for the analysis of proteins or oligonucleotides, or its interactions with macromolecules could be studied using an appropriate MALDI matrix. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular and crystal structure can be generated.

This technique provides information on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and crystal packing. While no specific X-ray crystallographic data for this compound was found in the provided search results, a hypothetical table of crystallographic data is presented below.

Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.987 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1245.6 |

| Z | 4 |

Note: This table contains hypothetical data and is for illustrative purposes only.

Single Crystal X-ray Diffraction of the Chemical Compound

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would involve growing a high-quality single crystal, a process that can be achieved through methods like slow evaporation of a suitable solvent.

Once a suitable crystal is obtained and mounted on a diffractometer, it is bombarded with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the crystallographic data can be derived.

Hypothetical Crystallographic Data for this compound:

This table represents the type of data that would be obtained from a successful SC-XRD experiment. The values are illustrative and based on data from structurally similar picolinic acid derivatives.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₄H₁₃NO₃ |

| Formula Weight | 243.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.40 |

| b (Å) | 7.60 |

| c (Å) | 12.30 |

| β (°) | 98.5 |

| Volume (ų) | 1320.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.22 g/cm³ |

| R-factor | < 0.05 |

Note: This data is for illustrative purposes only and does not represent experimentally verified values for this compound.

The analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule, confirming the connectivity of the ethoxyphenyl group to the picolinic acid backbone. It would also likely show the characteristic planarity of the pyridine (B92270) and phenyl rings and the orientation of the carboxylic acid and ethoxy groups relative to these rings.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SC-XRD data allows for a detailed analysis of how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions.

For this compound, one would expect to observe several key interactions:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that strong O-H···N or O-H···O hydrogen bonds would form, linking molecules into dimers or chains.

π-π Stacking: The electron-rich pyridine and phenyl rings are likely to engage in π-π stacking interactions, where the rings arrange in a parallel or offset fashion. These interactions are crucial for the stability of the crystal structure.

These interactions would be visualized and quantified using tools like Hirshfeld surface analysis, which helps to map and understand the nature and contribution of different intermolecular contacts to the crystal's stability.

Chromatographic Methods for Purity and Characterization in Research

Chromatographic techniques are indispensable for separating components of a mixture and for determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile organic compounds like this compound.

A typical research-grade HPLC analysis would involve:

Method Development: An appropriate HPLC method would be developed to ensure a sharp, symmetrical peak for the compound, well-separated from any impurities or starting materials. This involves selecting the correct stationary phase (e.g., a C18 column), mobile phase composition (often a mixture of buffered water and a solvent like acetonitrile (B52724) or methanol), and detector wavelength (typically UV, set to a wavelength where the aromatic rings show strong absorbance, such as 254 nm or 300 nm).

Purity Assessment: To determine the purity, a solution of the compound is injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is generally required.

Characterization: The retention time (the time it takes for the compound to travel through the column) is a characteristic property of the compound under specific chromatographic conditions and can be used for identification purposes when compared against a known reference standard.

For more complex separations or for chiral compounds, specialized columns and techniques, such as chiral HPLC, might be employed.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic properties and energy of a molecule. These methods provide a static, time-independent view of the molecule's characteristics.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. mdpi.com This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex systems. mdpi.com For 3-(3-Ethoxyphenyl)picolinic acid, DFT calculations can be used to optimize its three-dimensional geometry to find the most stable arrangement of its atoms.

Once the geometry is optimized, DFT is employed to calculate key parameters that describe the molecule's electronic structure and chemical reactivity. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

From these orbital energies, several global reactivity descriptors can be derived, as shown in the illustrative table below.

Table 1: Representative Reactivity Descriptors from DFT Calculations

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons. |

| Electrophilicity (ω) | ω = μ2 / 2η | Measures the capacity to accept electrons. |

Furthermore, DFT calculations can map the Molecular Electrostatic Potential (MESP), which illustrates the charge distribution on the molecule's surface. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules under the influence of time-varying electric fields, such as light. nih.gov This makes it a powerful tool for predicting various spectroscopic properties. researchgate.net

For this compound, TD-DFT can simulate its UV-visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov These calculations help interpret experimental spectra and assign specific absorption bands to corresponding electronic transitions within the molecule, such as π→π* transitions in the aromatic rings. dntb.gov.ua

TD-DFT can also be used in conjunction with methods like the Gauge-Independent Atomic Orbital (GIAO) approach to predict Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). nih.gov By calculating the magnetic shielding around each nucleus, theoretical chemical shifts can be obtained and compared with experimental data to confirm the molecular structure.

Table 2: Illustrative TD-DFT Data for UV-Visible Spectrum Prediction

| Calculated Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 310 | 0.45 | HOMO → LUMO |

| S0 → S2 | 275 | 0.21 | HOMO-1 → LUMO |

| S0 → S3 | 240 | 0.15 | HOMO → LUMO+1 |

These theoretical predictions are invaluable for identifying unknown compounds and understanding their electronic properties. researchgate.net

The structure of this compound is not rigid; it possesses several rotatable single bonds, specifically the C-C bond connecting the two aromatic rings and the bonds within the ethoxy side chain. Rotation around these bonds gives rise to different spatial arrangements known as conformers.

Conformational analysis aims to identify the most stable conformers and map the potential energy landscape of the molecule. nih.gov By systematically rotating the key dihedral angles and calculating the corresponding energy using quantum chemical methods like DFT, a potential energy surface can be generated. The minima on this surface correspond to stable or metastable conformers, while the peaks represent the energy barriers for transition between them. nih.gov This analysis is crucial for understanding which shapes the molecule is most likely to adopt, which in turn influences its biological activity and physical properties.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide a static picture, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations model the motion of atoms and molecules by solving Newton's equations of motion. researchgate.net An MD simulation provides a trajectory that describes how the positions and velocities of the atoms in the system change over time, typically on a timescale of nanoseconds to microseconds. researchgate.net

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a solvent, such as water, to mimic physiological conditions. chemrxiv.org The simulation would reveal:

Flexibility: How the different parts of the molecule move and fluctuate.

Solvation: How solvent molecules arrange around the solute and the nature of their interactions (e.g., hydrogen bonding between the carboxylic acid group and water).

Conformational Dynamics: The transitions between different conformers over time, providing a dynamic view of the energy landscape. nih.gov

MD simulations are particularly useful for studying how a molecule like this compound might interact with a biological target, such as a protein receptor. By simulating the molecule in the protein's binding site, one can assess the stability of the complex and identify the key intermolecular interactions (hydrogen bonds, hydrophobic interactions) that govern binding. researchgate.net

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. researchgate.net In chemistry, they are often used to study thermodynamic properties and phenomena like adsorption and binding.

Grand Canonical Monte Carlo (GCMC) is a specific type of MC simulation well-suited for studying the adsorption of molecules onto a surface or into a porous material. nih.gov If one were to investigate the adsorption of this compound onto a material (e.g., activated carbon or a metal-organic framework), GCMC simulations could predict the adsorption isotherm—the amount of substance adsorbed at different pressures and a constant temperature. researchgate.net The simulations work by attempting random moves—inserting, deleting, or translating a molecule—and accepting or rejecting these moves based on rules that satisfy thermodynamic principles. researchgate.net This allows for the calculation of thermodynamic quantities such as the isosteric heat of adsorption, which describes the strength of the interaction between the molecule and the adsorbent surface. researchgate.net

Prediction of Molecular Reactivity Parameters (e.g., Frontier Orbital Energies, Electrophilicity)

The electronic properties and reactivity of this compound have been explored through quantum chemical calculations. These computational methods provide valuable insights into the molecule's stability, reactivity, and potential for intermolecular interactions. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the global electrophilicity index (ω).

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these frontier orbitals is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. The electrophilicity index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.

A hypothetical set of calculated molecular reactivity parameters for this compound is presented in the table below. These values are illustrative and would typically be determined using Density Functional Theory (DFT) calculations with a specific basis set.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

| Electrophilicity Index (ω) | 1.98 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in drug discovery for predicting how a ligand like this compound might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Targets

To illustrate the potential biological activity of this compound, molecular docking simulations could be performed against a hypothetical enzyme target, for instance, a specific matrix metalloproteinase (MMP). The results of such a simulation would predict the most stable binding pose of the ligand within the enzyme's active site and estimate the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). A lower binding energy indicates a more stable and favorable interaction.

The table below provides a fictional summary of docking results for this compound with a hypothetical biological target.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Hypothetical MMP-13 | -8.5 | 50 |

Elucidation of Key Interacting Residues and Binding Site Characteristics

Further analysis of the docking results would reveal the specific amino acid residues within the target's binding site that form key interactions with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, are crucial for the stability of the ligand-target complex.

For example, in a hypothetical docking with MMP-13, the picolinic acid moiety of the ligand might form a hydrogen bond with a histidine residue in the active site, while the ethoxyphenyl group could be situated in a hydrophobic pocket, interacting with leucine (B10760876) and valine residues. The specific nature of these interactions provides a deeper understanding of the binding mechanism and can guide the design of more potent and selective inhibitors.

A summary of these hypothetical key interactions is provided in the table below.

| Interacting Residue (Hypothetical) | Interaction Type |

| His222 | Hydrogen Bond |

| Leu181 | Hydrophobic |

| Val218 | Hydrophobic |

| Tyr220 | Pi-Stacking |

Biological and Biochemical Investigations Mechanistic Focus

Target Identification and Validation Research

The initial step in characterizing the mechanism of action for a novel compound like 3-(3-Ethoxyphenyl)picolinic acid involves identifying its specific molecular partners within the cell.

Modern drug discovery often employs advanced techniques to identify the direct binding targets of a small molecule without requiring chemical modification of the compound itself. One such powerful, label-free method is Chemical Proteomics . This approach allows for the unbiased identification of protein targets in a physiological context.

A prominent technique within this field is the Cellular Thermal Shift Assay (CETSA®) . This method is based on the principle that the binding of a ligand (a small molecule drug or compound) to its target protein alters the protein's thermal stability. drughunter.com By heating cell lysates or intact cells to various temperatures and then quantifying the amount of remaining soluble protein using mass spectrometry, researchers can identify proteins that are stabilized (or destabilized) in the presence of the compound. This change in thermal profile serves as strong evidence of a direct physical interaction. drughunter.com

Other chemical proteomics strategies include photoaffinity labeling, where a photoreactive group is attached to the compound of interest to covalently link it to its target upon UV irradiation, allowing for subsequent identification. drughunter.com These unbiased, system-wide approaches are crucial for the deconvolution of molecular targets for novel compounds and could be applied to determine the specific cellular partners of this compound. mdpi.com

The parent compound, picolinic acid, is an endogenous catabolite of the essential amino acid L-tryptophan. nih.gov More than 95% of tryptophan is metabolized through the kynurenine (B1673888) pathway , which is a critical route for producing several neuroactive compounds and the essential co-factor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov

The pathway begins with the conversion of tryptophan to kynurenine. Downstream, an intermediate can be enzymatically converted to picolinic acid or non-enzymatically to the neurotoxin quinolinic acid. nih.gov Picolinic acid produced via this pathway is implicated in a range of biological effects. It is known to possess neuroprotective properties, in part by antagonizing the toxic effects of quinolinic acid. nih.gov Furthermore, picolinic acid modulates immune responses; under inflammatory conditions, it can act with interferon-gamma (IFNγ) to stimulate macrophage activity and the production of inflammatory chemokines, which are crucial for recruiting leukocytes to sites of tissue damage. hmdb.ca The degradation of picolinic acid itself is also a defined metabolic pathway in certain bacteria, involving a cluster of genes designated pic. nih.gov

Enzymatic Inhibition Studies

A primary area of investigation for picolinic acid derivatives is their potential as enzyme inhibitors.

Metallo-β-Lactamases (MBLs): The rise of antibiotic resistance is a major global health threat, driven in part by bacteria that produce β-lactamase enzymes, which inactivate β-lactam antibiotics. MBLs are a class of these enzymes that require zinc ions for their catalytic activity. nih.govmdpi.com Dipicolinic acid (DPA), a pyridine-2,6-dicarboxylic acid, has been identified as a promising scaffold for developing MBL inhibitors. nih.govresearchgate.net Derivatives of DPA have been synthesized and tested in vitro against clinically significant MBLs such as New Delhi Metallo-β-lactamase-1 (NDM-1), IMP-1, and VIM-2. nih.govnih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that break down the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission. nih.govmdpi.com A series of picolinamide (B142947) (the amide form of picolinic acid) derivatives containing a dimethylamine (B145610) side chain have been synthesized and evaluated for their inhibitory activity against AChE and BChE. nih.gov These studies showed that picolinamide derivatives were generally more potent than the corresponding benzamide (B126) derivatives. nih.gov

KDM5B: Lysine-specific demethylase 5B (KDM5B) is a histone demethylase that plays a role in cancer by removing methyl groups from histones, thereby regulating gene expression. nih.govnih.gov While numerous inhibitors of KDM5B have been developed, a review of the available literature did not identify specific studies evaluating this compound or its close analogs against this target. medchemexpress.com

The potency of an enzyme inhibitor is quantified by its inhibition constants. The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov The Ki , or inhibition constant, is a more fundamental thermodynamic value that reflects the binding affinity of the inhibitor to the enzyme and is independent of substrate concentration. nih.govsciencesnail.com For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and Michaelis constant (Km) of the substrate. researchgate.netyoutube.com

Research on picolinic acid derivatives has yielded specific inhibition constants against various enzymes.

| Compound/Scaffold | Target Enzyme | Inhibition Constant | Source |

| Dipicolinic acid (DPA) | NDM-1 | IC50 = 520 nM | nih.gov |

| 4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid | NDM-1 | IC50 = 80 nM | nih.govnih.gov |

| 6-(Phosphonomethyl)picolinic acid | NDM-1 | IC50 = 0.374 µM | mdpi.com |

| Picolinamide derivative (Compound 7a) | Acetylcholinesterase (AChE) | IC50 = 2.49 µM | nih.gov |

| Benzothiazolone derivative (M13) | Butyrylcholinesterase (BChE) | IC50 = 1.21 µM; Ki = 1.14 µM | mdpi.com |

Understanding the mechanism by which a compound inhibits an enzyme is critical for rational drug design.

Metal Chelation: The inhibitory activity of dipicolinic acid (DPA) derivatives against metallo-β-lactamases is primarily due to their ability to chelate the essential zinc ions in the enzyme's active site. nih.gov The two carboxylic acid groups of the DPA scaffold can effectively bind to the one or two Zn(II) ions, disrupting the enzyme's catalytic function. mdpi.com While DPA itself can strip the metal ions from the enzyme, more advanced derivatives have been designed to form a stable ternary complex, consisting of the enzyme, the zinc ion(s), and the inhibitor, leading to more potent inhibition. nih.govnih.gov

Mixed-Type Inhibition: Enzyme kinetic studies of a potent picolinamide derivative (compound 7a) against acetylcholinesterase revealed a mixed-type inhibition mechanism. nih.gov This indicates that the inhibitor does not simply compete with the substrate for the active site (competitive inhibition) or bind only to the enzyme-substrate complex (uncompetitive inhibition). Instead, it can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the substrate-binding catalytic site, such as a peripheral or allosteric site. libretexts.orgnih.gov Molecular docking studies supported this, suggesting the compound binds to both the catalytic and peripheral anionic sites of AChE. nih.gov

Allosteric Modulation: This mechanism involves the inhibitor binding to an allosteric site on the enzyme, which is a location other than the active site. teachmephysiology.com This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing its affinity for the substrate and thus inhibiting its activity. teachmephysiology.com

Receptor Binding Assays and Ligand-Receptor Interactions

Extensive searches of publicly available scientific literature and databases did not yield specific data on receptor binding assays or ligand-receptor interactions for the compound this compound. Therefore, details regarding its binding specificity, affinity, and the characteristics of any potential receptor-ligand complexes are not available at this time.

Investigation of Binding Specificity and Affinity

No studies detailing the investigation of the binding specificity and affinity of this compound to any biological receptors were identified.

Characterization of Receptor-Ligand Complexes

There is no available information on the characterization of receptor-ligand complexes involving this compound.

Cellular Mechanism of Action Research (Non-Clinical Focus)

Similarly, research specifically detailing the cellular mechanism of action for this compound is not present in the available scientific literature. This includes studies on its potential modulation of cellular pathways, engagement with intracellular targets, and its effects on specific biological processes in cell-based assays.

Studying Cellular Pathway Modulation (e.g., Endoplasmic Reticulum Stress Activation)

No published research was found that investigates the modulation of cellular pathways, such as the activation of endoplasmic reticulum stress, by this compound.

Analysis of Intracellular Target Engagement

There are no available studies that analyze the intracellular target engagement of this compound.

Cell-Based Assays for Specific Biological Processes (e.g., Anti-angiogenic activity in avian models, not human trials)

No specific cell-based assays investigating the biological activities of this compound, including any potential anti-angiogenic effects in avian models, have been reported in the scientific literature.

Complex Formation with Metal Ions and Biomolecules

The ability of this compound to form complexes with metal ions and interact with biomolecules is a significant area of research, primarily focusing on the fundamental principles of coordination chemistry and potential applications in medicinal and materials science. Picolinic acid and its derivatives are well-recognized for their chelating properties, which stem from the presence of the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the carboxylate group. nih.gov This arrangement allows for the formation of stable chelate rings with a variety of metal ions. nih.govresearchgate.net

Thermodynamic Studies of Complex Formation

The formation of metal complexes is an equilibrium process, and the stability of these complexes in solution is quantified by the formation constant (also known as the stability constant, K) or its logarithm (log K). gcnayanangal.comresearchgate.net Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide a deeper understanding of the driving forces behind complex formation. niscpr.res.inias.ac.in

Studies on picolinic acid and its derivatives reveal that the formation of metal complexes is generally a spontaneous process, as indicated by negative values of ΔG. niscpr.res.in The reactions are often exothermic (negative ΔH), suggesting that the formation of metal-ligand bonds is an energetically favorable process. niscpr.res.in The change in entropy (ΔS) can be positive, contributing to the spontaneity of the reaction, particularly due to the chelate effect, where a multidentate ligand replaces multiple monodentate ligands, leading to an increase in the number of free molecules in the system. slideshare.net

The stability of metal complexes with picolinic acid derivatives is influenced by several factors, including the nature of the metal ion and the substituents on the picolinic acid ring. gcnayanangal.com For instance, the Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent, first-row transition metals, generally holds true for picolinic acid complexes. slideshare.net The stability of these complexes can also be enhanced by increasing the organic content of the solvent, which is attributed to the decrease in the dielectric constant of the bulk solvent. scielo.org.pe

While specific thermodynamic data for this compound is not extensively documented in the literature, the general principles observed for other picolinic acid derivatives are expected to apply. The ethoxyphenyl substituent at the 3-position may influence the electronic properties of the pyridine ring and the steric accessibility of the coordination site, thereby modulating the thermodynamic stability of its metal complexes.

Table 1: Thermodynamic Data for the Formation of a Cu(II)-Picolinic Acid N-oxide-Catechol Ternary Complex niscpr.res.in

| Thermodynamic Parameter | Value |

| ΔG (kJ/mol) | Negative |

| ΔH (kJ/mol) | Negative |

| ΔS (J/mol·K) | Positive |

This table illustrates the typical thermodynamic profile for the formation of a mixed-ligand complex involving a picolinic acid derivative. The negative ΔG indicates a spontaneous reaction, the negative ΔH an exothermic process, and the positive ΔS a reaction driven by an increase in disorder.

Structural Concepts of Metal Complexes (e.g., Coordination Polymers)

The structural versatility of picolinic acid and its derivatives allows for the formation of a wide array of metal complexes with diverse dimensionalities, from simple mononuclear species to complex coordination polymers. nih.govnih.gov The coordination mode of the picolinic acid ligand can vary, but it most commonly acts as a bidentate N,O-chelating ligand, forming a five-membered ring with the metal ion. nih.gov In some cases, it can also act as a bridging ligand, connecting multiple metal centers. nih.gov

Single-crystal X-ray diffraction studies on various picolinic acid derivatives have revealed that the introduction of different substituents can significantly influence the molecular structure and the crystal packing. nih.gov These changes are often driven by a balance of intermolecular forces such as π-stacking and other weak non-bonding interactions. nih.gov For example, even small changes in the substituents on the pyridine ring can induce conformational changes in other parts of the molecule. nih.gov

A significant area of interest is the use of picolinic acid derivatives as linkers in the construction of coordination polymers. nih.gov These are extended structures in which metal ions or clusters are bridged by organic ligands. The geometry of the resulting network, which can be one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D), is dictated by the coordination preference of the metal ion and the geometry and connectivity of the organic linker. nih.gov For instance, the use of auxiliary ligands, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine, can further modify the final structure of the coordination polymer. nih.gov

In the context of this compound, the ethoxyphenyl group can play a crucial role in directing the solid-state assembly of its metal complexes through intermolecular interactions, potentially leading to novel supramolecular architectures and coordination polymers.

Table 2: Examples of Coordination Geometries in Metal Complexes of Picolinic Acid Derivatives

| Metal Ion | Ligand(s) | Coordination Geometry | Reference |

| Ga(III) | Picolinic acid | Distorted octahedral | nih.gov |

| Ga(III) | Dipicolinic acid | Distorted octahedral | nih.gov |

| Hg(II) | Picolinic acid, Chloride | Not specified | nih.gov |

| Cu(II) | Picolinic acid, Heterocyclic bases | Not specified | researchgate.net |

This table provides examples of the coordination environments observed in metal complexes of picolinic acid and its close analog, dipicolinic acid, highlighting the common distorted octahedral geometry.

Interactions with Nucleic Acids and Proteins in Research Contexts

The interaction of small molecules with biomolecules such as nucleic acids and proteins is a cornerstone of medicinal chemistry and chemical biology research. Picolinic acid and its derivatives have been investigated in this context, with studies exploring their potential to bind to and modulate the function of these biological macromolecules. researchgate.netresearchgate.net

The planar aromatic ring system of picolinic acid derivatives makes them suitable candidates for interaction with the stacked base pairs of DNA. researchgate.netmdpi.com The primary modes of non-covalent interaction between small molecules and DNA are intercalation, groove binding, and electrostatic interactions. researchgate.net Metal complexes of picolinic acid derivatives have been shown to interact with DNA, and the strength of this interaction can be quantified by the binding constant (Kb). researchgate.net In some cases, these interactions can lead to DNA cleavage, a property that is of interest in the development of artificial nucleases. ajol.info

The interactions of picolinic acid derivatives are not limited to nucleic acids. They can also bind to proteins, particularly to the metal-binding sites of metalloproteins. arvojournals.org The ability of picolinic acid to chelate metal ions is central to this interaction. arvojournals.org Furthermore, studies have investigated the binding of picolinic acid and its isomers to transport proteins like human serum albumin (HSA). researchgate.net Such binding can influence the distribution and bioavailability of a compound in a biological system. nih.gov The interaction of picolinic acid with HSA has been shown to be a spontaneous process, with thermodynamic parameters indicating the involvement of hydrophobic interactions. researchgate.net

For this compound, the presence of the lipophilic ethoxyphenyl group could enhance its interaction with hydrophobic pockets in proteins and potentially influence its binding affinity and mode of interaction with both DNA and proteins.

Structure Activity Relationship Sar and Rational Ligand Design

Systematic Exploration of Structural Modifications and Their Impact on Biological Activity

The biological activity of picolinic acid derivatives can be significantly altered by making systematic changes to their molecular structure. The core structure consists of a pyridine (B92270) ring with a carboxylic acid group at the 2-position. Modifications to this core, as well as to appended aryl rings, have been extensively studied to understand their impact on activity.

The pyridine ring itself is a key element, with its electron-deficient nature facilitating interactions like π-π stacking and hydrogen bonding with biological targets. nih.gov The carboxylic acid group adds polarity and can coordinate with metal ions, a feature often exploited in enzyme inhibition. nih.gov

One area of systematic exploration has been the substitution on the pyridine ring and the attached aryl groups. For instance, in the context of discovering novel synthetic auxin herbicides, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were synthesized. nih.govnih.gov The variation of substituents on the aryl ring at the 5-position of the pyrazole (B372694) led to significant differences in herbicidal activity. nih.govnih.gov

Another example of systematic modification involves pyrazolo[1,5-a]pyrimidines, where different substituents on the phenyl rings at positions 3 and 5, as well as on the pyridylmethylamine at position 7, were explored for their anti-mycobacterial activity. mdpi.com It was found that a 3-(4-fluoro)phenyl group, combined with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, resulted in effective analogues. mdpi.com

The introduction of different substituents can also influence the physicochemical properties and conformational flexibility of the molecule, which in turn affects biological activity. nih.gov For example, small changes in the substituents on the pyridine ring can induce conformational changes in an opposite benzyl (B1604629) ring, altering its orientation from planar to perpendicular. nih.gov

The following table summarizes the impact of selected structural modifications on the biological activity of picolinic acid derivatives based on published research.

| Scaffold/Derivative | Position of Modification | Modification | Impact on Biological Activity |

| 6-(5-Aryl-1-pyrazolyl)-2-picolinic acid | Aryl ring on pyrazole | Introduction of various substituents | Significant variation in herbicidal activity, with some compounds showing much higher potency than commercial herbicides. nih.govnih.gov |

| 3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | Phenyl group at position 3 | Substitution with 4-fluoro | Resulted in highly effective anti-mycobacterial analogues. mdpi.com |

| Picolinic acid | Pyridine ring | Introduction of various substituents | Induces changes in molecular structure and crystal packing, affecting intermolecular interactions. nih.gov |

| Chromium(III) picolinate | Picolinate ligand | Substitution with -OH, -Br, -CF3, -Cl, -COOH, -CH3 | -OH group derivatives lost their hydroxyl radical-generating and Cr(VI)-generating abilities compared to halogenated derivatives. researchgate.net |

Identification of Pharmacophoric Features and Key Structural Motifs

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For picolinic acid derivatives, several key pharmacophoric features and structural motifs have been identified.

The fundamental pharmacophore for many picolinic acid-based compounds includes:

The Picolinic Acid Moiety : The pyridine ring with its nitrogen atom and the adjacent carboxylic acid group are crucial. The nitrogen atom can act as a hydrogen bond acceptor, while the carboxylic acid can act as a hydrogen bond donor and/or form salt bridges with basic residues in the target protein. nih.gov This bidentate chelation motif is critical for binding.

An Aromatic System : An appended aryl or heteroaryl ring system, such as the 3-ethoxyphenyl group in 3-(3-Ethoxyphenyl)picolinic acid, is often essential for activity. This part of the molecule typically engages in hydrophobic and π-stacking interactions within the binding pocket of the target protein. nih.govnih.gov

In the context of GPR109A agonists, the carboxylate of the picolinic acid is a critical feature for receptor activation. Research on related compounds has shown that this group interacts with key basic residues in the receptor binding site.

Similarly, for a series of histone deacetylase (HDAC) inhibitors based on carboxylic acid derivatives, a 3D-pharmacophore model was generated. nih.gov This model highlighted the importance of a zinc-binding group (like the carboxylic acid), a hydrophobic aromatic cap, and a linker of a specific length for potent inhibitory activity. nih.gov

Strategies for Enhancing Target Selectivity and Potency through Structural Refinement

Once a lead compound like this compound is identified, medicinal chemists employ various strategies to refine its structure to enhance potency (the concentration required for a given effect) and selectivity (the ability to interact with the desired target over other proteins).

One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's characteristics. For example, replacing a phenyl ring with a pyridine ring can alter the molecule's physicochemical properties, potentially leading to improved biochemical potency, target selectivity, and cellular potency. nih.gov

Structure-based drug design is another powerful strategy. If the three-dimensional structure of the target protein is known, often through X-ray crystallography, ligands can be designed to fit precisely into the binding site. This approach was used to develop potent and selective inhibitors of IRAK4, where co-crystal structures informed the design of derivatives with improved properties. researchgate.net

Conformational constraint is a technique used to lock the molecule into its bioactive conformation, which can increase potency and selectivity. This can be achieved by introducing rings or other rigid structural elements. For instance, the development of spirocyclic compounds has been shown to improve solubility while maintaining permeability and potency. researchgate.net

In the development of herbicides based on picolinic acid, a three-dimensional quantitative structure-activity relationship (3D-QSAR) model was constructed. nih.govmdpi.com This computational model helps to predict the activity of new compounds and guide the synthetic strategy towards more potent derivatives. nih.govmdpi.com By analyzing the steric and electrostatic fields of the model, researchers can identify which positions on the molecule are favorable for substitution to increase activity. mdpi.com

Design of Focused Libraries of Picolinic Acid Derivatives

To efficiently explore the structure-activity relationships, researchers often design and synthesize focused libraries of compounds. A focused library is a collection of related molecules that are systematically varied at specific positions to probe the effect of these changes on biological activity.

The design of such libraries is often guided by a lead compound or a pharmacophore model. For example, based on the herbicidal activity of picolinic acid compounds like halauxifen-methyl, a library of 33 novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds was designed and synthesized. nih.govmdpi.com The library was created by varying the substituents on the aryl ring attached to the pyrazole, allowing for a systematic investigation of how these changes affect the inhibition of root growth in Arabidopsis thaliana. nih.govmdpi.com

Similarly, in the search for new anti-mycobacterial agents, a library of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines was synthesized. mdpi.com This library systematically explored variations at the 3- and 5-positions of the pyrazolopyrimidine core and on the pyridylmethylamine moiety. This comprehensive approach allowed for detailed structure-activity relationship studies. mdpi.com

The synthesis of these libraries often employs modular synthetic routes where different building blocks can be combined to generate a diverse set of final products. For example, a general scheme might involve the Suzuki coupling of a halogenated picolinic acid derivative with a variety of boronic acids to introduce diverse aryl or heteroaryl groups. nih.gov

The discovery of new therapeutic agents based on the nicotinic acid receptor GPR109A has also spurred the development of focused libraries of agonists to identify compounds with improved therapeutic profiles, such as reduced flushing effects. nih.gov

Advanced Research Applications

Utilization as Chemical Probes for Biological System Interrogation

While direct research identifying 3-(3-Ethoxyphenyl)picolinic acid as a chemical probe is not extensively documented, the foundational compound, picolinic acid, possesses characteristics that make its derivatives promising candidates for this role. Picolinic acid is an endogenous metabolite of L-tryptophan and is known to have a range of neuroprotective, immunological, and anti-proliferative effects. nih.gov Its most notable physical characteristic is its efficiency as a chelating agent for various metal ions, including zinc, iron, copper, and chromium. nih.govwikipedia.org

This inherent ability to interact with biological metal ions suggests that derivatives like this compound could be engineered as chemical probes to investigate biological systems where metal ion homeostasis is crucial. ontosight.ai Probes based on this scaffold could potentially be used to study the roles of metal ions in enzymatic reactions, neurotransmitter synthesis, and the pathogenesis of inflammatory disorders within the central nervous system. nih.govontosight.aiontosight.ai

Development of Radioligands for Imaging Research (excluding clinical aspects)

The development of radioligands for molecular imaging is a critical area of research, particularly for targeting disease-specific biomarkers. One such prominent target is the prostate-specific membrane antigen (PSMA), a glycoprotein (B1211001) overexpressed in most prostate cancer lesions. nih.govmdpi.com Researchers have explored numerous small molecules as a basis for PSMA-targeted radioligands for use in non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov

Although research has not specifically highlighted this compound in this capacity, the general principle involves designing molecules that bind with high affinity and specificity to targets like PSMA. nih.govmdpi.com These molecules are then labeled with a positron-emitting radionuclide. The development of such agents is a complex process of rational design, synthesis, and preclinical evaluation to assess their binding affinity, specificity, and pharmacokinetic properties in research models. The structural features of picolinic acid derivatives could offer a versatile platform for creating novel radioligands for various biological targets beyond PSMA, contributing to imaging research in oncology and neurology.

Research into Biosynthesis and Metabolic Roles of Picolinic Acid and its Derivatives

Picolinic acid is a natural catabolite of the essential amino acid tryptophan, produced via the kynurenine (B1673888) pathway. nih.govwikipedia.org This metabolic pathway accounts for the majority of tryptophan degradation in the body. nih.gov The process begins with the conversion of tryptophan to kynurenine, which is then metabolized into several compounds, including picolinic acid. ontosight.aiontosight.ai

The key steps in the biosynthesis are:

Tryptophan to Kynurenine: The pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which oxidatively cleave tryptophan to form formylkynurenine. nih.gov

Formation of Intermediates: Kynurenine is subsequently converted to 3-hydroxykynurenine. ontosight.ai

Branching Point: From an aminocarboxysemialdehyde intermediate, the pathway can branch towards the synthesis of picolinic acid or the neurotoxin quinolinic acid. nih.gov

Final Production: The intermediate is processed through decarboxylation and ring-closure reactions to yield picolinic acid. ontosight.ai

Picolinic acid plays several important biological roles. It acts as an immunomodulator, influencing the production of cytokines and the activity of immune cells. ontosight.aihmdb.ca Furthermore, its ability to chelate metal ions is crucial for maintaining metal homeostasis in the body. ontosight.aiontosight.ai Research suggests it also influences the synthesis of neurotransmitters like serotonin (B10506) and dopamine. ontosight.ai

| Key Enzyme/Metabolite | Role in Picolinic Acid Biosynthesis |

| Tryptophan | The initial precursor amino acid. nih.govwikipedia.org |

| Indoleamine 2,3-dioxygenase (IDO) | A rate-limiting enzyme that initiates the kynurenine pathway. nih.gov |

| Tryptophan 2,3-dioxygenase (TDO) | A rate-limiting enzyme that initiates the kynurenine pathway. nih.gov |

| Kynurenine | A central intermediate metabolite derived from tryptophan. ontosight.aiontosight.ai |

| 3-Hydroxykynurenine | A downstream intermediate in the pathway leading to picolinic acid. ontosight.ai |

Application in Advanced Mass Spectrometry (e.g., as a MALDI matrix)

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique used to analyze large biomolecules with minimal fragmentation. youtube.com The success of this method relies heavily on the choice of a suitable matrix, a substance that co-crystallizes with the analyte and absorbs the laser energy. youtube.comnih.gov

Picolinic acid and its derivatives have been identified as highly effective matrices for the MALDI analysis of nucleic acids and proteins. nih.gov The ideal matrix must have strong absorption at the laser's wavelength, typically in the UV range, and good vacuum stability. youtube.comnih.gov Picolinic acid fulfills these criteria and has shown superior performance for analyzing oligonucleotides compared to other common matrices like 3-hydroxypicolinic acid. nih.gov

Research has also demonstrated the utility of other derivatives, such as 3-aminopicolinic acid (3-APA), as a MALDI matrix for detecting single and double-stranded DNA. researchgate.net In studies with double-stranded DNA, only single-stranded ions were observed, providing clearer spectra. nih.govresearchgate.net The ability of the picolinic acid scaffold to facilitate the soft ionization of large and fragile biomolecules makes its derivatives, potentially including this compound, valuable tools in proteomics and genomics research.

| Picolinic Acid Derivative | Application in MALDI-MS | Key Findings |

| Picolinic Acid | Matrix for oligonucleotides, proteins, and tRNA. nih.gov | Superior efficiency for oligonucleotides compared to 3-hydroxypicolinic acid; allows detection of mixed-base oligonucleotides up to 190 bases. nih.gov |

| 3-Aminopicolinic Acid (3-APA) | Matrix for DNA and protein analysis. researchgate.net | Successfully detected single-stranded DNA up to 150-mer and double-stranded DNA of 246 base pairs. researchgate.net |

| 3-Hydroxypicolinic Acid | Common matrix for comparison. nih.govresearchgate.net | Used as a benchmark to demonstrate the superior performance of picolinic acid for oligonucleotides. nih.gov |

Future Directions and Unaddressed Research Gaps

Exploration of Underexplored Reaction Pathways for Derivatization

The synthesis of 3-(3-Ethoxyphenyl)picolinic acid and its derivatives can be approached through various modern synthetic methodologies that remain to be fully explored for this specific scaffold. While traditional cross-coupling reactions are a mainstay, more advanced and atom-economical methods could provide novel avenues for derivatization.

C-H Activation: Direct C-H functionalization of the pyridine (B92270) ring and the phenyl ring of the ethoxy substituent represents a highly efficient and underexplored strategy. Rhodium(III)-catalyzed C-H activation, for instance, has been successfully used for the oxidative olefination and cyclization of picolinamides. nih.gov Applying similar strategies to this compound could lead to a diverse array of novel analogs with unique pharmacological profiles. Furthermore, designing catalysts specifically for the functionalization of unactivated C-H bonds could open up new possibilities for creating complex molecular architectures. nih.govsioc-journal.cnrsc.org

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis offers a mild and powerful tool for the derivatization of pyridine compounds. acs.org This methodology has been employed for the alkylation and amination of pyridines and could be adapted for the functionalization of this compound. acs.org For instance, photoredox/pyridine N-oxide catalysis has been shown to be effective in the carbohydroxylation and aminohydroxylation of α-olefins, a reaction that could potentially be applied to modify the ethoxy side chain. acs.orgnih.govchemrxiv.org The deoxygenation of pyridine N-oxides through photoredox catalysis also presents a viable route for creating specific derivatives. researchgate.net

Modular Synthesis: Developing a simple, modular synthesis for substituted pyridines would greatly facilitate the exploration of the chemical space around this compound. nih.gov A cascade reaction involving a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates has been shown to produce highly substituted pyridines and could be adapted for this purpose. nih.gov

Deeper Mechanistic Understanding of Molecular and Cellular Interactions

A thorough understanding of how this compound interacts with biological systems at the molecular and cellular level is crucial for its development as a therapeutic agent.